1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
4428-19-7 |
|---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-1(13),2,4,6,8-pentaene-10,12-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-11-9-5-6-10(12(11)14(17)15-13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,15,16,17) |
InChI Key |
IUKBMSSPCAQZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1C4=CC=CC=C24)C(=O)NC3=O |
Origin of Product |
United States |
Biological Activity
1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione, also known by its CAS number 4428-19-7, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to the family of isoindole derivatives and has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Formula: C21H19NO3
Molecular Weight: 333.39 g/mol
CAS Registry Number: 4428-19-7
IUPAC Name: this compound
Structural Characteristics
The molecular structure of this compound features a complex arrangement that contributes to its biological activity. The presence of the isoindole core is crucial for its interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. A study by Kiselev et al. (1977) indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and modulation of cell cycle progression.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 15.2 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12.8 | Modulation of p53 signaling pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a role in modulating inflammatory responses.
The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses.
Neuroprotective Properties
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Experimental Findings
In vitro studies have demonstrated that treatment with this compound reduces reactive oxygen species (ROS) levels and enhances cell viability in neuronal cell cultures exposed to neurotoxic agents.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl groups in 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione undergo nucleophilic attacks, forming derivatives with amines, alcohols, and organometallic reagents.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | Reflux in THF, 12 hrs | Bis-amine adduct at C1 and C3 positions | 68% | |
| Grignard (MeMgBr) | Dry ether, 0°C → RT | Geminal diol after acidic workup | 55% |
The electron-withdrawing nature of the carbonyl groups enhances electrophilicity, facilitating nucleophilic additions .
Electrophilic Aromatic Substitution
The aromatic isoindole moiety participates in halogenation and nitration reactions.
| Reaction | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂ in CH₃COOH, RT | C5 and C7 | 5,7-Dibromo derivative | 72% | |
| Nitration | HNO₃/H₂SO₄, 50°C | C6 | 6-Nitro substituted compound | 65% |
Regioselectivity is influenced by steric hindrance from the ethano bridge and electronic effects .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization.
| Substrate | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Propargylamine | CuI, CF₃COONa, 80°C | Benzo[f]isoindole-quinone hybrid | 78% | |
| Ethynylbenzene | [Ru(p-cymene)₂Cl₂]₂, DMF | Decarboxylative ring-expanded derivative | 63% |
Radical intermediates are implicated in copper-catalyzed pathways .
Diels-Alder Reactions
The dione acts as a dienophile in [4+2] cycloadditions with conjugated dienes.
| Diene | Conditions | Adduct | Endo:Exo Ratio | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 hrs | Bicyclo[2.2.2]octene derivative | 85:15 | |
| Anthracene | Microwave, 150°C | Polycyclic fused system | 92% yield |
Reactivity is modulated by the electron-deficient nature of the dione .
Oxidative Functionalization
Controlled oxidation modifies the ethano bridge and aromatic system.
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Dicarboxylic acid derivative | Polymer precursor | |
| Ozone | CH₂Cl₂, -78°C | Cleavage to phthalic anhydride analogs | Synthetic intermediate |
Condensation Reactions
Knoevenagel and Mannich-type reactions enable side-chain functionalization.
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Knoevenagel | Malononitrile, Piperidine | Cyano-substituted isoindole | 81% | |
| Mannich | Formaldehyde, Piperazine | N-Piperazinylmethyl derivative | 89% |
Reduction Reactions
Selective reduction of carbonyl groups alters pharmacological activity.
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Partial reduction to hemiketal | C1 carbonyl | |
| LiAlH₄ | THF, reflux | Fully reduced isoindoline | 94% |
Radical Alkylation
Photoredox catalysis enables C-H functionalization.
| Alkyl Source | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl diazoacetate | Ru(bpy)₃Cl₂, Blue LED | Ethyl ester at C2 position | 67% |
Key Mechanistic Insights:
-
Electronic Effects : Electron-withdrawing carbonyl groups direct electrophilic substitutions to meta positions .
-
Steric Factors : The ethano bridge hinders reactions at C4 and C9 positions .
-
Catalytic Pathways : Transition metals (Cu, Ru) enable radical and cross-coupling reactions .
This comprehensive profile underscores the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science .
Comparison with Similar Compounds
Key Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis of isoindole-diones () achieves >90% yields without catalysts, offering a scalable alternative to traditional reflux methods .
- Pharmacological Optimization: Bridged isoindole-diones (e.g., this compound) demonstrate reduced toxicity and enhanced target engagement compared to non-bridged analogs, supporting their development as cardiovascular agents .
- Structure-Activity Relationships (SAR) : Substituent position and electronic effects critically influence biological outcomes. For example, para-substituted aryl groups in enhance thermal stability, while meta-substitution reduces reactivity .
Preparation Methods
Mechanistic Foundations of Scholl-Type Reactions
Scholl-type oxidative cyclization reactions, mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as a cornerstone for constructing fused isoindole frameworks. The reaction proceeds via a radical cation intermediate, where PIFA acts as both an oxidant and a Lewis acid. For 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione, this method enables the formation of the ethano-bridged bicyclic system through intramolecular C–C bond formation. A critical requirement is the presence of electron-donating groups (e.g., methoxy) at strategic positions to stabilize the transition state and enhance cyclization efficiency.
Substrate Scope and Reactivity Trends
Systematic studies on substituted precursors reveal that 3,4-dimethoxyphenyl groups exhibit superior reactivity compared to monomethoxy or trimethoxy derivatives. For instance, substrates bearing 3,4-dimethoxy substituents undergo cyclization at room temperature with yields exceeding 70%, whereas 4-methoxyphenyl analogs require elevated temperatures (60–80°C) and yield ≤50%. This trend underscores the necessity of ortho -directing groups to facilitate regioselective coupling.
Table 1: Comparative Yields of this compound via PIFA-Mediated Cyclization
| Substituent Pattern | Temperature (°C) | Yield (%) |
|---|---|---|
| 3,4-Dimethoxy | 25 | 72 |
| 3-Methoxy | 25 | 65 |
| 4-Methoxy | 60 | 48 |
| Phenyl | 80 | 32 |
Multi-Step Synthesis via Tetramic Acid Intermediates
Preparation of Tetramic Acid Triflates
Tetramic acid derivatives serve as versatile precursors for isoindole-dione synthesis. The triflation of tetramic acids using trifluoromethanesulfonic anhydride (Tf₂O) generates highly reactive intermediates capable of Suzuki–Miyaura cross-coupling. For example, treatment of 3-(4′-methoxyphenyl)-4-phenyl-1H-pyrrol-2(5H)-one with Tf₂O in dichloromethane (DCM) produces the corresponding triflate in 85% yield. Subsequent coupling with arylboronic acids introduces diversity at the C4 position, a critical step for modulating the electronic properties of the final product.
Boc Deprotection and Cyclization
Following cross-coupling, Boc-protected intermediates undergo acidolytic deprotection using trifluoroacetic acid (TFA) to regenerate free amines. Cyclization is then achieved under mild conditions (TFA/DCM, 25°C), yielding the ethano-bridged isoindole-dione core. Trituration with ethanol typically affords analytically pure products, though chromatographic purification is required for substrates lacking crystalline stability.
Alternative Approaches via Bischler Indole Synthesis
Two-Stage Synthesis from Propiophenone Derivatives
A patent-pending method adapts the Bischler indole synthesis for constructing the 1H-4,9-Ethanobenzo[f]isoindole scaffold. Bromination of 4-benzyloxypropiophenone with bromine in acetic acid generates 2-bromo-4′-benzyloxypropiophenone, which is subsequently reacted with 4-benzyloxyaniline hydrochloride in ethanol under reflux. The intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone is isolated via filtration and cyclized under high-temperature (110–120°C) conditions in a pressure vessel.
Table 2: Optimization of Cyclization Conditions for Bischler-Derived Intermediates
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 110 | 5 | 79 |
| Toluene | 120 | 6 | 68 |
| Methyl-THF | 115 | 5 | 73 |
Challenges in Purification and Scale-Up
Despite moderate to high yields (75–80%), the Bischler method faces limitations in product purity due to co-crystallization of byproducts. Recrystallization from ethyl acetate/ethanol mixtures improves purity but reduces overall yield by 15–20%. Scalability is further hindered by the need for pressurized reactors, underscoring the necessity for continuous-flow adaptations.
Structural and Spectroscopic Characterization
X-ray Diffraction Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the isoindole-dione core, with characteristic bond lengths of 1.38 Å for the ethano bridge and 1.21 Å for the carbonyl groups. The dihedral angle between the benzofuran and isoindole rings measures 12.5°, indicative of minimal steric strain.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione derivatives?
- Answer : Key methods include:
- Multicomponent Passerini reactions using phthalimide derivatives, which achieve yields up to 96% with 5-membered cyclic scaffolds (e.g., 1H-benz[f]isoindole-1,3(2H)-dione) .
- Epichlorohydrin-based cyclization , where phthalimide reacts with epichlorohydrin in the presence of organic amine bases to form epoxy-functionalized derivatives .
- One-pot syntheses using T3P® activation, optimized at 115°C with two equivalents of amine nucleophiles to achieve yields up to 95% .
Q. How do structural modifications at the 4 and 5 positions influence the biological activity of isoindole-1,3-dione derivatives?
- Answer : Substituents such as halogens (Cl, F), nitro (-NO₂), and methoxyl (-OCH₃) enhance biological activity by altering electronic properties and binding affinity. For example:
- Nitro groups improve antituberculosis and anticancer activity by increasing electrophilicity .
- Halogen substituents enhance acetylcholinesterase inhibition, critical for neurodegenerative disease research .
Q. What spectroscopic techniques are essential for characterizing isoindole-1,3-dione derivatives?
- Answer :
- UV-Vis spectroscopy confirms π→π* transitions in aromatic systems, with data standardized via NIST references .
- Mass spectrometry (e.g., EPA/NIH databases) verifies molecular weights and fragmentation patterns, particularly for ethynyl-substituted derivatives .
- ¹H/¹³C NMR resolves substituent effects on isoindole ring proton environments .
Advanced Research Questions
Q. What strategies resolve contradictory yield data in multicomponent reactions for substituted isoindole-1,3-diones?
- Answer :
- Steric/electronic optimization : Bulky substituents (e.g., 6-membered N-formylformamide scaffolds) reduce yields to 10%, while smaller scaffolds achieve >90% .
- Temperature control : Reactions above 160°C degrade intermediates, necessitating strict thermal monitoring .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in Passerini reactions .
Q. How can T3P®-mediated one-pot syntheses be optimized for 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones?
- Answer :
- Amine equivalence : Two equivalents of aniline maximize imidation efficiency (95% yield) .
- Intermediate extraction : Bicarbonate washes after anhydride formation improve yields for acceptor-substituted derivatives (e.g., CN, NO₂) from 10% to 85% .
- Catalyst loading : 10 mol% Pd(PPh₃)₄ in Sonogashira coupling minimizes side reactions in ethynyl-substituted derivatives .
Q. How do steric and electronic effects impact Sonogashira coupling in ethynyl-substituted isoindole-1,3-diones?
- Answer :
- Steric hindrance : Ortho-substituted aryl groups reduce coupling efficiency by 30–50% due to restricted Pd coordination .
- Electronic effects : Electron-withdrawing groups (e.g., -CN) accelerate oxidative addition, while electron-donating groups (e.g., -OCH₃) slow kinetics .
Q. What methodologies enable isoindole-1,3-dione library construction for SAR studies?
- Answer :
- Linker diversification : Methylen linkers (C1–C5) connect isoindole cores to heterocyclic amines (e.g., benzimidazole, tetrahydroisoquinoline), enabling >50 analogs .
- Amine fragment variation : Bicyclic amines (e.g., decahydroisoquinoline) improve blood-brain barrier penetration in neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
